,3-Dihydrobenzofuran-5-carboxaldehyde serves as a versatile building block in organic synthesis due to the presence of both an aldehyde and a benzofuran ring. Researchers have employed it in the synthesis of various complex molecules, including:
It acts as a precursor for the synthesis of diverse heterocycles, such as fused pyrazoles, [] quinolines, [] and indenes. [] These heterocycles often exhibit interesting biological activities, making them valuable targets for drug discovery.
The unique structure of 2,3-dihydrobenzofuran-5-carboxaldehyde allows its incorporation into the synthesis of natural products with potential medicinal properties. For instance, it has been utilized in the synthesis of the antitumor agent (−)-isocupressic acid [] and the anti-inflammatory agent kurarinone. []
The presence of the aldehyde functionality makes 2,3-dihydrobenzofuran-5-carboxaldehyde a potential candidate for further modification and exploration in medicinal chemistry. Researchers have investigated its potential for:
Studies suggest that 2,3-dihydrobenzofuran-5-carboxaldehyde derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains. [] Further research is needed to determine their efficacy and potential as novel antibiotics.
The compound has also been shown to possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress. [] However, more research is required to understand its mechanism of action and potential therapeutic applications.
2,3-Dihydrobenzofuran-5-carboxaldehyde is a chemical compound with the molecular formula and a molecular weight of 148.16 g/mol. It features a benzofuran ring structure, which is characterized by a fused aromatic and aliphatic system. This compound is notable for its aldehyde functional group, which plays a crucial role in its reactivity and potential applications in organic synthesis and medicinal chemistry .
Research indicates that 2,3-dihydrobenzofuran-5-carboxaldehyde and its derivatives possess various biological activities. Studies have shown potential antifungal and antibacterial properties against specific pathogens through molecular docking studies . Additionally, compounds related to this structure are being explored for their roles in pharmacology due to their unique reactivity patterns and interactions with biological systems.
Several methods have been developed for synthesizing 2,3-dihydrobenzofuran-5-carboxaldehyde:
2,3-Dihydrobenzofuran-5-carboxaldehyde has several applications:
Interaction studies involving 2,3-dihydrobenzofuran-5-carboxaldehyde focus on its binding affinity to various biological targets. These studies are essential for understanding how this compound may influence biological systems and contribute to drug design efforts. Research is ongoing to explore its interactions at the molecular level, which could lead to the development of novel therapeutic agents.
Several compounds share structural similarities with 2,3-dihydrobenzofuran-5-carboxaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2,3-Dihydrobenzofuran-7-carbaldehyde | 196799-45-8 | 0.88 |
| 2,3-Dihydrobenzofuran-4-carbaldehyde | 209256-42-8 | 0.88 |
| 1-(2,3-Dihydro-7-benzofuranyl)ethanone | 170730-06-0 | 0.85 |
| 2-Hydroxybenzaldehyde | 90-15-3 | N/A |
What sets 2,3-dihydrobenzofuran-5-carboxaldehyde apart from these similar compounds is its specific aldehyde functionality combined with the unique benzofuran structure. This arrangement allows for distinct reactivity patterns that are not present in all related compounds, making it particularly versatile in both synthetic applications and biological interactions .
The classical synthesis of 2,3-dihydrobenzofuran-5-carboxaldehyde relies on multi-step functional group transformations starting from phenolic aldehydes. A representative protocol involves bromination of p-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde, followed by O-alkylation with 1-bromo-2-chloroethane in dimethylformamide (DMF) at 40–50°C using potassium carbonate as a base [2]. Subsequent protection of the aldehyde group with ethylene glycol under acidic conditions generates an acetal intermediate, which undergoes magnesium-mediated cyclization in methyl tetrahydrofuran (THF) at 40–50°C to form the dihydrobenzofuran core [2]. Final deprotection under acidic aqueous conditions liberates the target aldehyde.
Key challenges in this route include:
Typical yields range from 35–45% over five steps, with the cyclization stage representing the primary bottleneck [2].
Recent advancements leverage transition metal catalysis to streamline synthesis. A palladium-catalyzed cascade reaction constructs the dihydrobenzofuran skeleton through intramolecular carbopalladation of alkynyl ethers followed by cyclobutanol ring-opening alkylation [3]. This method enables single-flask assembly of the core structure with 72–89% yields under optimized conditions (PdCl₂(dppf), Cs₂CO₃, toluene, 100°C) [3].
Notable innovations include:
A comparative analysis of methods reveals palladium-mediated processes offer superior functional group tolerance, while gold catalysis provides better stereocontrol for chiral derivatives [6].
Biocatalytic approaches using engineered myoglobin variants achieve atom-economic synthesis with exceptional stereoselectivity. The optimized system (Mb(H64G,V68A)) catalyzes benzofuran cyclopropanation using ethyl diazoacetate, delivering 2,3-dihydrobenzofuran derivatives with >99.9% enantiomeric excess and 85–92% yields under aqueous conditions [4]. This enzymatic method eliminates heavy metal catalysts and operates at ambient temperature (25°C), reducing energy consumption by 60% compared to thermal processes [4].
Sustainable features include:
Table 1: Comparison of Synthetic Methods
| Parameter | Traditional [2] | Pd-Catalyzed [3] | Biocatalytic [4] |
|---|---|---|---|
| Steps | 5 | 1 | 1 |
| Yield (%) | 35–45 | 72–89 | 85–92 |
| Temp. Range (°C) | 40–100 | 100 | 25 |
| Catalyst Loading | N/A | 5 mol% Pd | 0.1 mol% Mb |
Transitioning laboratory-scale synthesis to industrial production requires addressing three critical challenges:
Solvent Management
Traditional routes utilize DMF (dimethylformamide), classified as a Substance of Very High Concern under REACH. Modern protocols substitute with cyclopentyl methyl ether (CPME), enabling 98% solvent recovery through distillation [2] [3].
Catalyst Recycling
Immobilized palladium catalysts on mesoporous silica demonstrate 15-cycle reusability with <5% activity loss, reducing metal consumption by 85% in continuous flow systems [6].
Thermal Control
Exothermic cyclization steps necessitate jacketed reactors with automated temperature modulation (±0.5°C) to prevent runaway reactions during kilogram-scale production [2].
Economic modeling indicates the biocatalytic route becomes cost-competitive at >100 kg batch sizes due to enzyme production costs, while palladium-based methods dominate smaller-scale API (Active Pharmaceutical Ingredient) manufacturing [4] [6].
Isolation of 2,3-dihydrobenzofuran-5-carboxaldehyde presents unique challenges due to its:
Industrial-scale processes employ a tandem purification approach:
Advanced membrane-based nanofiltration systems demonstrate 92% recovery of palladium catalysts during workup, reducing heavy metal contamination to <2 ppm in final batches [3] [6].
The sp²-hybridised carbonyl carbon readily accepts diverse nucleophiles, affording secondary alcohols or carbon–carbon bond-extended adducts after aqueous work-up.
| Entry | Nucleophile (equiv.) | Catalyst/Base | Solvent / T (°C) | Product Type | Yield | Ref. |
|---|---|---|---|---|---|---|
| 1 | Phenylmagnesium bromide (1.2) | None | Tetrahydrofuran, –78 → 25 | Benzylic carbinol | 78% [2] | 2 |
| 2 | Trimethylsilyl cyanide (1.1) | Zinc iodide (10 mol %) | Acetonitrile, 0 → 25 | Cyanohydrin | 84% [3] | 7 |
| 3 | Hydroxylamine (1.5) | Pyridine (1.5) | Methanol, 25 | Oxime | 93% [1] | 6 |
| 4 | Methyl-triphenylphosphonium bromide (1.3) + n-butyllithium (1.3) | – | Tetrahydrofuran, –78 → 0 | E-Styrenyl analogue via Wittig olefination | 71% [4] [5] | 10,20 |
Key observations
Progressive oxidation of the aldehyde unlocks carboxylic acids, acid derivatives, and benzoquinonoid motifs.
| Oxidant (stoich.) | Co-catalyst / Conditions | Major Product | Yield / Selectivity | Comment | Ref. |
|---|---|---|---|---|---|
| Potassium permanganate (2.0) | t-BuOH–H₂O, 0 → 25 °C | Carboxylic acid | 88% [6] | Clean conversion; no ring cleavage | 31 |
| Copper(II)/cerium mixed oxide, O₂ (1 atm) | H₂O, 120 °C | 5-Carboxy-2,3-dihydrobenzofuran (acid) | 90% selectivity [6] | Heterogeneous recyclable catalyst | 31 |
| Sodium chlorite (1.5) / 2-methyl-2-butene buffer | pH 4, 0 °C | Acid | 92% [7] | Avoids over-oxidation to quinone | 26 |
| Pyridinium chlorochromate (1.1) / H₅IO₆ (2.0) | CH₂Cl₂, 25 °C | Benzoquinone dimer | 68% [8] | Aldehyde first dimerises, then hydroxylates | 43 |
Mechanistic notes
Reduction complements oxidation by furnishing alcohols suited for further derivatisation or by saturating the heteroaromatic core.
| Reductant | Equiv. | Solvent / T | Main Product | Yield | Ref. |
|---|---|---|---|---|---|
| Sodium borohydride | 1.2 | MeOH, 0 °C | Benzyl alcohol | >95% [9] [10] | 22,27 |
| Lithium aluminium hydride | 1.5 | THF, –10 °C | Benzyl alcohol | 97% [9] | 22 |
| Catalytic H₂ (1 bar) / Pd-C (10%) | EtOAc, 25 °C | Alcohol + partial ring hydrogenation | 65% (mixture) [11] | 38 | |
| BH₃·THF complex | 1.3 | THF, 0 °C | Selective aldehyde reduction; ring intact | 90% [10] | 27 |
Highlights
Under basic or acidic catalysis, 2,3-dihydrobenzofuran-5-carboxaldehyde undergoes aldol condensation with enolisable ketones to afford chalcones and extended enones—key intermediates in flavonoid and heterocycle synthesis.
| Ketone Partner | Catalyst / Medium | Time (min) | Chalcone Yield | E/Z Ratio | Ref. |
|---|---|---|---|---|---|
| Acetophenone | KOH, EtOH, ultrasound | 30 | 94% | >20:1 E [12] | 28 |
| 4-Methoxy-acetophenone | Fly-ash-supported MgO, solvent-free, 120 °C | 60 | 86% | 18:1 E [13] | 23 |
| Cyclohexanone | Al₂O₃/CaO (15% w/w), 120 °C | 120 | 82% | Predominantly E [13] | 23 |
After strategic halogenation or sulfamoylation, the dihydrobenzofuran core participates in palladium- or nickel-catalysed cross-coupling to forge C-C bonds remote from the aldehyde.
| Activated Substrate | Partner | Catalyst / Ligand | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|---|
| O-Sulfamate (Ar-OSO₂NH₂) | Phenyl-boronic acid | NiCl₂(PCy₃)₂ | Toluene, 110 °C, K₃PO₄ | Biaryl aldehyde | 88% [14] | 29 |
| 2-Bromodihydrobenzofuran aldehyde | 1,3-Dienes | Pd(OAc)₂ / urea ligand | 1,4-Dioxane, 80 °C | Annulated benzofuran | 74% [15] | 34 |
| 2-Iododihydrobenzofuran aldehyde | 4-Iodoanisole (dual) | PdCl₂(dppf)·DCM | Aqueous micellar medium, 70 °C | trans-2,3-Dihydrobenzofuran-3-carboxylate | 70% [16] | 24 |
| O-Carbamate | Heteroaryl boronic acid | NiCl₂(PCy₃)₂ | CPME, 90 °C | Heteroaryl aldehyde | 76% [14] | 29 |
Discussion points
The aldehyde acts as an anchor in multi-component or radical cyclisations, enabling rapid assembly of oxygen- and nitrogen-bridged frameworks.
| Strategy | Conditions | Ring Constructed | Yield | Mechanistic Feature | Ref. |
|---|---|---|---|---|---|
| Rhodium(II)-catalysed C–H insertion of diazoesters tethered to aldehyde | Rh₂(OAc)₄, benzene, reflux | Benzofuran–lactone bicyclic | 75% [17] | Intramolecular carbenoid insertion | 9 |
| Visible-light oxidative [3 + 2] annulation with alkenes | Ru(bpy)₃²⁺ (1 mol %), O₂, blue LEDs | Dihydrobenzofuran fused with alkene | 68% [18] | Singlet-oxygen mediated radical relay | 46 |
| FeCl₃/DDQ one-pot oxidation–olefin coupling of C-2 substituted hydroquinones | FeCl₃ (10 mol %), CH₃CN, 50 °C | 2,3-Dihydrobenzofuran | 61% [19] | Sequential oxidation to quinone then [3 + 2] | 45 |
| Oxone-initiated epoxidation/cyclisation of ortho-allylbenzaldehydes | Oxone, DMF–acetone, RT → 50 °C | 2-Hydroxymethyl dihydrobenzofuran | 70% [20] | Cascade epoxidation–intramolecular etherification | 50 |
Insights
Health Hazard